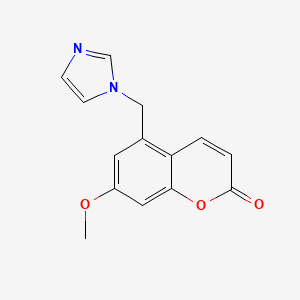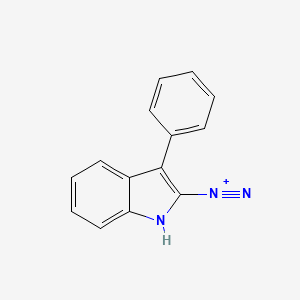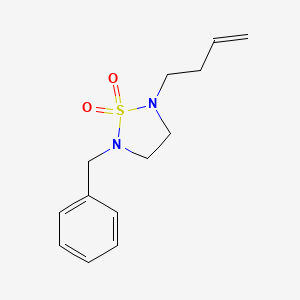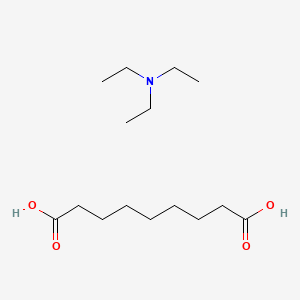
(5-(3,4-Dichlorophenyl)furan-2-yl)(morpholino)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-(3,4-Dichlorophenyl)furan-2-yl)(morpholino)methanone is a synthetic organic compound that features a furan ring substituted with a 3,4-dichlorophenyl group and a morpholino group attached to a methanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(3,4-Dichlorophenyl)furan-2-yl)(morpholino)methanone typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3,4-Dichlorophenyl Group: This step involves the electrophilic aromatic substitution of the furan ring with a 3,4-dichlorophenyl halide in the presence of a Lewis acid catalyst.
Attachment of the Morpholino Group: The morpholino group is introduced via nucleophilic substitution, where a morpholine derivative reacts with an appropriate intermediate.
Formation of the Methanone Moiety: The final step involves the formation of the methanone group through oxidation or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反应分析
Types of Reactions
(5-(3,4-Dichlorophenyl)furan-2-yl)(morpholino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halides, acids, and bases are commonly employed under various conditions, including reflux, microwave irradiation, and solvent-free conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
(5-(3,4-Dichlorophenyl)furan-2-yl)(morpholino)methanone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals, materials, and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of (5-(3,4-Dichlorophenyl)furan-2-yl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways and cellular processes.
Receptor Binding: It may bind to specific receptors, modulating their activity and influencing physiological responses.
Signal Transduction: The compound could interfere with signal transduction pathways, altering cellular communication and function.
相似化合物的比较
Similar Compounds
(5-(3,4-Dichlorophenyl)furan-2-yl)(piperidino)methanone: Similar structure but with a piperidino group instead of a morpholino group.
(5-(3,4-Dichlorophenyl)furan-2-yl)(pyrrolidino)methanone: Contains a pyrrolidino group in place of the morpholino group.
(5-(3,4-Dichlorophenyl)furan-2-yl)(azepano)methanone: Features an azepano group instead of the morpholino group.
Uniqueness
(5-(3,4-Dichlorophenyl)furan-2-yl)(morpholino)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholino group, in particular, may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
属性
分子式 |
C15H13Cl2NO3 |
|---|---|
分子量 |
326.2 g/mol |
IUPAC 名称 |
[5-(3,4-dichlorophenyl)furan-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C15H13Cl2NO3/c16-11-2-1-10(9-12(11)17)13-3-4-14(21-13)15(19)18-5-7-20-8-6-18/h1-4,9H,5-8H2 |
InChI 键 |
XGIMUOYCHBRQDX-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid](/img/structure/B14224872.png)
![(2S)-14-[Tri(propan-2-yl)silyl]tetradeca-3,5,11,13-tetrayne-1,2-diol](/img/structure/B14224875.png)
![4-{[3-Fluoro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol](/img/structure/B14224876.png)
![1H-Indole-2-carboxamide, 3-[(2-amino-5-chlorophenyl)thio]-](/img/structure/B14224877.png)
![4-[(6-Bromohexanoyl)oxy]phenyl 4-methoxybenzoate](/img/structure/B14224878.png)
![1H-Pyrrolo[2,3-B]pyridine-1-carboxylic acid, 3-bromo-2-methyl-, methyl ester](/img/structure/B14224887.png)


![2-[2-(4-Decylphenoxy)-2-oxoethyl]isoquinolin-2-ium chloride](/img/structure/B14224896.png)


![2-Hexyl-1-methyl-3-[3-(trifluoromethyl)phenyl]-1H-indole](/img/structure/B14224927.png)
